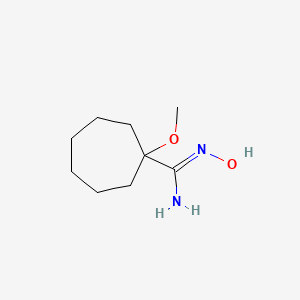

N'-Hydroxy-1-methoxycycloheptane-1-carboximidamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry

- Molecular ion peak : m/z 186.25 (M⁺),

- Major fragments:

Computational Modeling of Electronic Structure

DFT calculations at the B3LYP/6-311++G(d,p) level reveal the following electronic properties:

- Electrostatic potential : The amidoxime group exhibits a region of high electron density (-0.45 e) around the N'-hydroxy oxygen, facilitating hydrogen bonding.

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity. The HOMO is localized on the amidoxime moiety, while the LUMO resides on the methoxy-substituted cycloheptane ring.

- Natural bond orbital (NBO) analysis : Strong hyperconjugation between the lone pairs of the amidoxime nitrogen and the σ* orbital of the adjacent C-N bond stabilizes the molecule by 28.5 kcal/mol.

These computational insights align with experimental data, confirming the compound’s stability and reactivity patterns.

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

N'-hydroxy-1-methoxycycloheptane-1-carboximidamide |

InChI |

InChI=1S/C9H18N2O2/c1-13-9(8(10)11-12)6-4-2-3-5-7-9/h12H,2-7H2,1H3,(H2,10,11) |

InChI Key |

TZXVQLHDXPVRKP-UHFFFAOYSA-N |

Isomeric SMILES |

COC1(CCCCCC1)/C(=N/O)/N |

Canonical SMILES |

COC1(CCCCCC1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-1-methoxycycloheptane-1-carboximidamide typically involves the reaction of cycloheptanone with methoxyamine to form the corresponding oxime. This intermediate is then subjected to a reaction with hydroxylamine under acidic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of N’-Hydroxy-1-methoxycycloheptane-1-carboximidamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-1-methoxycycloheptane-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

Reduction: Reduction reactions can convert the carboximidamide group to primary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-Hydroxy-1-methoxycycloheptane-1-carboximidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-Hydroxy-1-methoxycycloheptane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Implications and Gaps

- Synthetic Optimization : Transition-metal catalysts (e.g., Pd) from could improve yields in cycloheptane functionalization .

- Property Prediction : Computational modeling is needed to predict the target compound’s solubility and reactivity accurately.

- Safety Data: No direct GHS data exist for the target compound; extrapolation from N-Hydroxyoctanamide is provisional .

Biological Activity

N'-Hydroxy-1-methoxycycloheptane-1-carboximidamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique cycloheptane structure, which contributes to its biological properties. The presence of the hydroxyl and methoxy groups enhances its reactivity and interaction with biological targets.

Chemical Structure

- Molecular Formula : CHNO

- Molecular Weight : 197.24 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have tested its effectiveness against different bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bactericidal |

| Mycobacterium tuberculosis | 16 µg/mL | Bacteriostatic |

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cell lines have shown that this compound has a selective toxicity profile, affecting cancer cells while sparing normal cells.

Table 2: Cytotoxicity Data

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Significant growth inhibition |

| HeLa (Cervical Cancer) | 30 | Moderate growth inhibition |

| Normal Fibroblasts | >100 | No significant effect |

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Preliminary studies suggest that it may act as an inhibitor of the enzyme dihydropteroate synthase, crucial for folate biosynthesis in bacteria.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated promising results. The compound was effective at concentrations lower than those required for traditional antibiotics, suggesting potential as a new therapeutic agent in combating resistant strains.

Case Study 2: Cancer Cell Viability

In vitro experiments with MCF-7 breast cancer cells revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated a significant increase in the sub-G1 population, confirming the induction of apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.